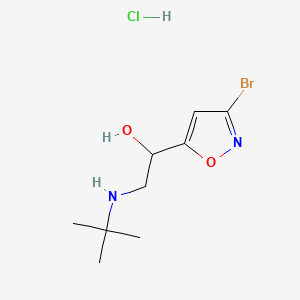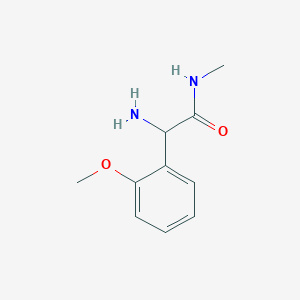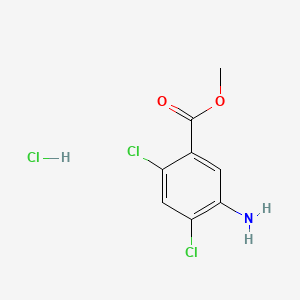
(E)-2-cyano-3-(4-methoxyphenyl)-N-(2-morpholin-4-ylethyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyano-3-(4-methoxyphenyl)-N-[2-(morpholin-4-yl)ethyl]prop-2-enamide is a chemical compound with a complex structure that includes a cyano group, a methoxyphenyl group, and a morpholine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-3-(4-methoxyphenyl)-N-[2-(morpholin-4-yl)ethyl]prop-2-enamide typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxybenzaldehyde with malononitrile to form 2-cyano-3-(4-methoxyphenyl)acrylonitrile. This intermediate is then reacted with N-(2-aminoethyl)morpholine under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Analyse Des Réactions Chimiques
Types of Reactions
2-cyano-3-(4-methoxyphenyl)-N-[2-(morpholin-4-yl)ethyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The cyano group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens or nucleophiles in the presence of a catalyst.
Major Products
Oxidation: 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: 2-amino-3-(4-methoxyphenyl)-N-[2-(morpholin-4-yl)ethyl]prop-2-enamide.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
2-cyano-3-(4-methoxyphenyl)-N-[2-(morpholin-4-yl)ethyl]prop-2-enamide has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Mécanisme D'action
The mechanism of action of 2-cyano-3-(4-methoxyphenyl)-N-[2-(morpholin-4-yl)ethyl]prop-2-enamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyano group and morpholine moiety are likely involved in binding interactions with the target molecules, influencing the compound’s efficacy and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-cyano-3-(2-methoxyphenyl)-N-[2-(morpholin-4-yl)ethyl]prop-2-enamide
- 2-cyano-3-(3-methoxyphenyl)-N-[2-(morpholin-4-yl)ethyl]prop-2-enamide
Uniqueness
2-cyano-3-(4-methoxyphenyl)-N-[2-(morpholin-4-yl)ethyl]prop-2-enamide is unique due to the position of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the morpholine moiety also adds to its distinctiveness, potentially enhancing its solubility and interaction with biological targets.
Propriétés
Formule moléculaire |
C17H21N3O3 |
|---|---|
Poids moléculaire |
315.37 g/mol |
Nom IUPAC |
(E)-2-cyano-3-(4-methoxyphenyl)-N-(2-morpholin-4-ylethyl)prop-2-enamide |
InChI |
InChI=1S/C17H21N3O3/c1-22-16-4-2-14(3-5-16)12-15(13-18)17(21)19-6-7-20-8-10-23-11-9-20/h2-5,12H,6-11H2,1H3,(H,19,21)/b15-12+ |
Clé InChI |
KDZUIRNHVUCEAM-NTCAYCPXSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NCCN2CCOCC2 |
SMILES canonique |
COC1=CC=C(C=C1)C=C(C#N)C(=O)NCCN2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-phenyl-N-(propan-2-yl)-1-[(pyridin-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B13584393.png)

![rac-methyl (1R,4S,5R)-4-methoxybicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B13584405.png)



![4-({[3-(Dimethylamino)-2,2-dimethylpropyl]amino}methylidene)-1,2,3,4-tetrahydroisoquinoline-1,3-dione](/img/structure/B13584426.png)



![Methyl 3-Amino-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate](/img/structure/B13584443.png)


![N-ethyl-1-[(furan-2-yl)methyl]-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B13584472.png)
